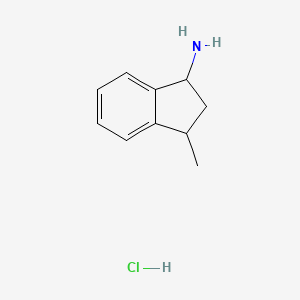
5-Chloro-2,3-dimethoxypyridin-4-ol
説明
5-Chloro-2,3-dimethoxypyridin-4-ol is a chemical compound with the empirical formula C7H8ClNO3 and a molecular weight of 189.60 . It is a reagent grade compound .
Molecular Structure Analysis
The SMILES string representation of this compound is COc1ncc(Cl)c(O)c1OC . This representation can be used to visualize the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid compound . More detailed physical and chemical properties are not available in the sources I have access to.科学的研究の応用
Herbicide Development
Research has shown that dimethyl 2-methyl-5-(chloropyridin-2-yl)pyrrole-3,4-dicarboxylates, with different chloro analogs, have varying biological properties. The 3-chloro analog is effective as both a post-emergence and pre-emergence herbicide, while the 4- and 5-chloro analogs are only post-emergence herbicides. Molecular modeling techniques have been used in this context to understand the transport problems of these compounds, demonstrating the relevance of these techniques beyond designing compounds for enzyme active sites or receptor models (Andrea et al., 1990).
Antimicrobial and Anticancer Agents
3-Chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal, a compound related to 5-Chloro-2,3-dimethoxypyridin-4-ol, has been used as a synthetic intermediate to construct various heterocyclic systems linked to furo[3,2-g]chromene. These compounds have shown variable antimicrobial and anticancer activities, which were verified through analytical and spectral data (Ibrahim et al., 2022).
Photodynamic Therapy
Studies on novel phthalocyanines, including derivatives of this compound, have revealed their potential in photodynamic therapy (PDT). These compounds, characterized by spectroscopic methods, have shown excellent solubility and a lack of aggregation behavior in common solvents. Their photophysical and photochemical properties were examined, highlighting their potential use in PDT applications (Demirbaş et al., 2017).
Synthesis of Novel Compounds
Research on the synthesis of various pyrimidin-4-ols with 5-nitrogen functionality, including derivatives of this compound, has been conducted. These studies describe the syntheses and the chlorination processes involved, contributing to the development of novel compounds with potential applications in various fields (Harnden & Hurst, 1990).
Antitumor Activity
Compounds related to this compound have been synthesized and evaluated for their antitumor activity. For instance, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U) was described, showing significant activity against the Walker 256 carcinosarcoma in rats. This highlights the potential of these compounds in the development of antitumor agents (Grivsky et al., 1980).
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, 5-Chloro-2,3-dimethoxypyridin-4-ol is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements for this compound are H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
5-chloro-2,3-dimethoxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-11-6-5(10)4(8)3-9-7(6)12-2/h3H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEUNQWRQZZVGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=C(C1=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291762 | |
| Record name | 4-Pyridinol, 5-chloro-2,3-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1305325-20-5 | |
| Record name | 4-Pyridinol, 5-chloro-2,3-dimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305325-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinol, 5-chloro-2,3-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



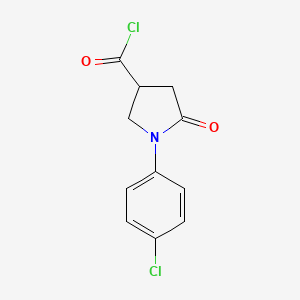
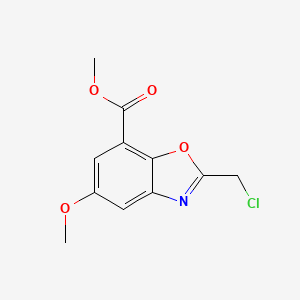


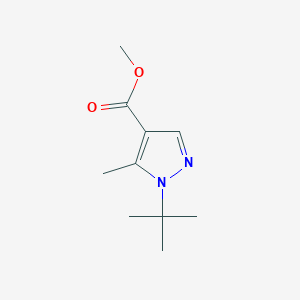
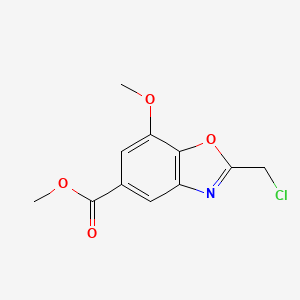
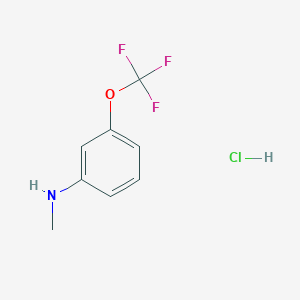
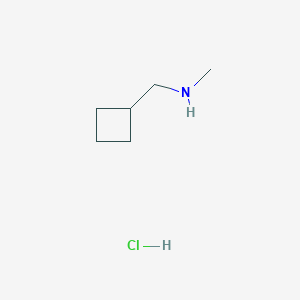

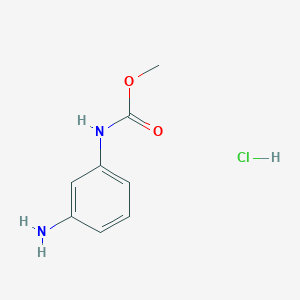
![4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1422426.png)
![[1-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B1422430.png)
![5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B1422431.png)
